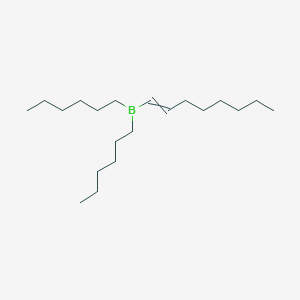

Dihexyl(oct-1-EN-1-YL)borane

Description

Dihexyl(oct-1-en-1-yl)borane is an organoborane compound characterized by a boron center bonded to two hexyl groups and one octenyl substituent. Organoboranes are widely used in organic synthesis, particularly in hydroboration reactions, due to their ability to form stable adducts with alkenes and alkynes. The octenyl group introduces unsaturation, which may influence reactivity and stability compared to fully saturated analogs.

Properties

CAS No. |

112114-34-8 |

|---|---|

Molecular Formula |

C20H41B |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

dihexyl(oct-1-enyl)borane |

InChI |

InChI=1S/C20H41B/c1-4-7-10-13-14-17-20-21(18-15-11-8-5-2)19-16-12-9-6-3/h17,20H,4-16,18-19H2,1-3H3 |

InChI Key |

QSSZWEPXCUFZIJ-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCCCC)(CCCCCC)C=CCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexyl(oct-1-en-1-yl)borane can be synthesized through the hydroboration of oct-1-ene with dihexylborane. The reaction typically involves the addition of dihexylborane to oct-1-ene under controlled conditions to ensure selective formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydroboration reactions using appropriate catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dihexyl(oct-1-en-1-yl)borane primarily undergoes hydroboration reactions, where it adds across the double bonds of alkenes to form organoboron intermediates. These intermediates can then be further oxidized or functionalized to yield various products .

Common Reagents and Conditions:

Major Products:

Alcohols: Oxidation of the hydroboration product yields alcohols.

Halides: Substitution reactions can produce various organohalides depending on the reagents used.

Scientific Research Applications

Dihexyl(oct-1-en-1-yl)borane has several applications in scientific research:

Chemistry: It is widely used in hydroboration reactions to synthesize complex organic molecules.

Biology and Medicine: Organoboron compounds, including this compound, are explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules.

Mechanism of Action

The primary mechanism by which dihexyl(oct-1-en-1-yl)borane exerts its effects is through hydroboration. The boron atom in the compound acts as an electrophile, adding to the double bond of alkenes to form a boron-carbon bond. This reaction proceeds via a concerted mechanism, where the boron and hydrogen atoms add simultaneously to the alkene, resulting in the formation of an organoboron intermediate .

Comparison with Similar Compounds

Reactivity in Hydroboration Reactions

- Dihexyl(oct-1-en-1-yl)borane vs. 9-BBN (9-Borabicyclo[3.3.1]nonane): 9-BBN is a highly selective hydroborating reagent for less substituted alkenes due to its steric bulk. This compound, with linear alkyl and alkenyl substituents, is likely less sterically hindered, favoring faster reaction kinetics but reduced regioselectivity. highlights that multinuclear NMR spectroscopy (¹H, ¹¹B) is critical for monitoring such reactions, a method applicable to characterizing this compound adducts .

This compound vs. Dicyclohexylborane:

Dicyclohexylborane (C₁₂H₂₂B, MW 177.12 g/mol) lacks unsaturated substituents, making it less reactive toward conjugated systems. The octenyl group in this compound may enhance its ability to participate in conjugate additions or stabilize intermediates via resonance, though this requires experimental validation .

Structural and Thermochemical Properties

Bond Length and Stability:

Piperidine borane and pyrrolidine borane () exhibit B–N bond lengths of 1.65–1.68 Å, with bond dissociation energies influenced by ring strain. For this compound, the B–C bond length is expected to be ~1.60–1.65 Å (typical for trialkylboranes), but the presence of the octenyl group could introduce torsional strain or conjugation effects, altering thermal stability .Substituent Effects:

Thienyl- and furylboranes () demonstrate that electron-withdrawing substituents (e.g., furyl) reduce stability compared to electron-donating groups (e.g., thienyl). The octenyl group in this compound, being electron-rich, may enhance stability relative to aryl-substituted boranes like tris(2,4-difluorophenyl)borane (boiling point: 327°C predicted) .

Data Table: Key Properties of Selected Organoboranes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.